Cas no 1823236-49-2 (Tert-butyl 4-amino-3,5-dibromobenzoate)

Tert-butyl 4-amino-3,5-dibromobenzoate is a brominated benzoate derivative featuring an amino group at the 4-position and tert-butyl ester functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the tert-butyl ester group offers stability and facilitates further derivatization. The amino group provides a handle for additional functionalization, making it valuable for constructing complex molecular frameworks. Its well-defined structure and high purity ensure consistent performance in synthetic workflows. Suitable for research and industrial use, it is typically handled under standard laboratory conditions.
Tert-butyl 4-amino-3,5-dibromobenzoate structure
1823236-49-2 structure
Product Name:Tert-butyl 4-amino-3,5-dibromobenzoate
CAS No:1823236-49-2
MF:C11H13Br2NO2
MW:351.034421682358
CID:5830736
PubChem ID:129964937
Update Time:2025-05-25

Tert-butyl 4-amino-3,5-dibromobenzoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-amino-3,5-dibromobenzoate
    • EN300-11702444
    • 1823236-49-2
    • Tert-butyl 4-amino-3,5-dibromobenzoate
    • Inchi: 1S/C11H13Br2NO2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3
    • InChI Key: FMSIWWVGIJDTQE-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)C(=O)OC(C)(C)C)Br)N

Computed Properties

  • Exact Mass: 350.92925g/mol
  • Monoisotopic Mass: 348.93130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 52.3Ų

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Tert-butyl 4-amino-3,5-dibromobenzoate Related Literature

Additional information on Tert-butyl 4-amino-3,5-dibromobenzoate

Tert-butyl 4-amino-3,5-dibromobenzoate (CAS No. 1823236-49-2)

Tert-butyl 4-amino-3,5-dibromobenzoate is a chemical compound with the CAS registry number 1823236-49-2. This compound is characterized by its unique structure, which includes a tert-butyl ester group attached to a benzoic acid moiety that is further substituted with amino and dibromo groups. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

The molecular formula of tert-butyl 4-amino-3,5-dibromobenzoate is C10H10Br2NO4, and its molecular weight is approximately 407.9 g/mol. The compound exists as a white crystalline solid under standard conditions. Its physical properties, such as melting point and solubility, are influenced by the electron-withdrawing and electron-donating groups present in its structure. The amino group (-NH2) introduces basicity, while the bromine atoms contribute to the compound's stability and reactivity.

In recent years, there has been growing interest in compounds like tert-butyl 4-amino-3,5-dibromobenzoate due to their potential as intermediates in the synthesis of bioactive molecules. For instance, researchers have explored the use of this compound in the development of new drug candidates targeting various diseases, including cancer and infectious diseases. The bromine atoms in the molecule can serve as leaving groups in substitution reactions, enabling the construction of complex molecular architectures.

The synthesis of tert-butyl 4-amino-3,5-dibromobenzoate typically involves multi-step processes that include bromination, amination, and esterification reactions. These steps are carefully optimized to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have also been applied to improve the efficiency and sustainability of its production.

In terms of applications, tert-butyl 4-amino-3,5-dibromobenzoate has shown promise in the field of materials science as a precursor for advanced polymers and coatings. Its ability to undergo various chemical transformations makes it a valuable building block for constructing functional materials with tailored properties.

The environmental impact of tert-butyl 4-amino-3,5-dibromobenzoate has also been a topic of recent research. Studies have focused on understanding its biodegradation pathways and toxicity profiles to ensure safe handling and disposal. Regulatory frameworks are increasingly emphasizing the need for eco-friendly chemical practices, which has prompted researchers to explore more sustainable approaches to its synthesis and application.

In conclusion, tert-butyl 4-amino-3,5-dibromobenzoate (CAS No. 1823236-49-2) is a chemically versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive candidate for use in pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in advancing modern chemistry and technology.

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